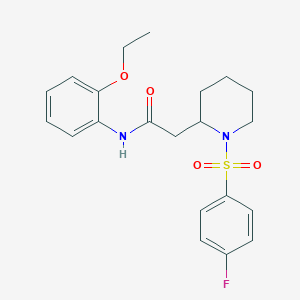

N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-2-28-20-9-4-3-8-19(20)23-21(25)15-17-7-5-6-14-24(17)29(26,27)18-12-10-16(22)11-13-18/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPPVIWJEWPGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the ethoxyphenyl group. Common reagents used in these reactions include sulfonyl chlorides, ethoxyphenyl derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the piperidine ring.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide exhibits various pharmacological effects, primarily mediated through interactions with specific proteins and enzymes.

Enzyme Inhibition

Research indicates that this compound may inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated effective inhibition of AChE activity, leading to increased acetylcholine levels and improved cognitive function in animal models.

Antibacterial Activity

Preliminary studies suggest potential antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. The compound has shown effectiveness against resistant strains, indicating its potential as an antibacterial agent.

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Inhibition observed | |

| Antibacterial | E. coli | Inhibition at low concentrations | |

| Antibacterial | S. aureus | Effective against resistant strains |

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of similar compounds in a model of Alzheimer's disease. Compounds with a piperidine structure exhibited significant inhibition of AChE, leading to increased acetylcholine levels and improved cognitive function in animal models.

Case Study 2: Antibacterial Efficacy

In vitro tests demonstrated that this compound effectively inhibited bacterial growth against E. coli and S. aureus, suggesting its potential as a novel antibacterial agent.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares core structural elements with several analogs:

- Piperidine sulfonamides: Compounds such as 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i/j) () and W-18 () feature sulfonamide-linked piperidine/piperazine rings. These groups enhance metabolic stability and receptor binding .

- Acetamide backbones: Derivatives like N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide () and N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6k) () share the acetamide scaffold, which facilitates hydrogen bonding and target engagement .

- Fluorophenyl substituents: The 4-fluorophenyl group is recurrent in analogs (e.g., N-(4-fluorophenyl)-2-(hydroxyimino)acetamide in ), contributing to lipophilicity and electronic effects critical for bioactivity .

Pharmacological Activity

- Opioid receptor interactions : W-18 and W-15 (), which are sulfonamide-piperidine derivatives, display structural parallels to fentanyl, implying possible activity at opioid receptors. However, the target compound’s 2-ethoxyphenyl group may alter receptor selectivity or potency .

Key Research Findings and Limitations

- Bioactivity gaps : While analogs in and show antibacterial and receptor-binding activity, the target compound’s specific efficacy remains unverified in the provided data.

- Structural optimization : The 2-ethoxyphenyl group may improve solubility compared to bulkier substituents (e.g., bis(4-fluorophenyl)methyl in ) but could reduce metabolic stability .

- Crystallographic insights : Derivatives in and (analyzed via SHELX software) suggest predictable conformational flexibility in the acetamide-piperidine framework, aiding in drug design .

Biological Activity

N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound belonging to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonyl group, and an ethoxyphenyl acetamide moiety. Its potential pharmacological applications make it a subject of interest in medicinal chemistry, particularly for developing therapeutics targeting various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound's effects are mediated through the modulation of cellular signaling pathways, potentially leading to therapeutic effects like analgesic or anti-inflammatory responses. The presence of the 4-fluorophenyl group may enhance binding affinity to certain receptors, making it a candidate for further pharmacological exploration.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound and related derivatives:

Case Studies and Research Findings

- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

- Anticonvulsant Activity : Analogous compounds have been evaluated for anticonvulsant activity in animal models, showing effectiveness in maximal electroshock (MES) tests. These findings suggest potential therapeutic applications in epilepsy treatment .

- CNS Effects : The compound's interaction with central nervous system receptors indicates its potential as a therapeutic agent for neurological disorders. Further studies are required to elucidate its specific mechanisms and efficacy in treating CNS-related conditions.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of Piperidine Ring : Starting materials are reacted under controlled conditions to form the piperidine structure.

- Introduction of Sulfonyl Group : Sulfonyl chlorides are utilized to attach the sulfonyl group to the piperidine ring.

- Formation of Acetamide Moiety : The final structure is completed by introducing the ethoxyphenyl group through acetamide formation.

These synthetic routes require careful optimization of reaction conditions to maximize yield and purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide?

- Methodology : Synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include sulfonylation of the piperidine ring, followed by coupling with a substituted acetamide moiety. For example:

Sulfonylation : React piperidine with 4-fluorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .

Acetamide formation : Couple the sulfonylated piperidine with 2-ethoxyphenylacetic acid using carbodiimide coupling agents (e.g., EDCI, HOBt) .

- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) significantly affect yield. Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency .

Q. How can researchers characterize the compound’s structural integrity and purity?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at C1 of piperidine, ethoxyphenyl integration) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., [M+H]+ peak at expected m/z) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

- Challenges : Overlapping signals in NMR due to aromatic substituents may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Case study : Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from differences in assay conditions (pH, ionic strength) or impurity profiles.

- Resolution :

- Reproducibility checks : Standardize assay protocols (e.g., buffer composition, incubation time) across labs .

- Batch analysis : Compare purity levels (via HPLC-MS) of compound batches used in conflicting studies .

- Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding kinetics .

Q. How can computational modeling guide structural optimization for enhanced target selectivity?

- Methods :

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict interactions with biological targets (e.g., kinases, GPCRs). Focus on sulfonyl and fluorophenyl groups as key pharmacophores .

- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., GROMACS) to refine binding poses .

- Validation : Synthesize derivatives with modified substituents (e.g., replacing ethoxyphenyl with methoxy or chloro groups) and compare in vitro activity .

Q. What experimental approaches improve solubility and bioavailability without compromising activity?

- Strategies :

- Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety for pH-dependent release .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetics in rodent models .

- Analytical validation : Monitor stability via accelerated degradation studies (40°C/75% RH) and quantify metabolites using LC-MS/MS .

Critical Analysis of Evidence

- Structural analogs (e.g., ) confirm the importance of the sulfonyl-piperidine-acetamide scaffold in medicinal chemistry.

- Contradictions : highlights unresolved purity issues in NMR data, necessitating advanced spectroscopic validation.

- Gaps : Limited in vivo pharmacokinetic data; future studies should prioritize ADMET profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.